molecular formula C18H24BrCl2N3O2 B4020977 1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride

1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride

Cat. No. B4020977
M. Wt: 465.2 g/mol
InChI Key: JDPFBPWBYBRWLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the preparation of optically active intermediates and the application of specific reactions to achieve the desired product. For instance, optically active derivatives have been synthesized with high optical purities using optical resolution methods and further pharmacological investigations have defined the active form of these compounds based on their effects on spontaneously hypertensive rats and inhibition of binding to rat cardiac membrane homogenate (Ashimori et al., 1991). Similar strategies might be applicable for the synthesis of 1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, proton nuclear magnetic resonance investigations have been employed to understand the conformational behavior of certain compounds, demonstrating the impact of different substituents on the molecule's overall structure and activity (Sakoda et al., 1992). Such analyses are crucial for elucidating the structure-activity relationships of these compounds.

Chemical Reactions and Properties

Research has explored the chemical reactions and properties of similar compounds, focusing on their synthesis, reaction mechanisms, and the influence of various functional groups on their chemical behavior. For instance, the stereocontrolled synthesis of enantiomers has been achieved using specific methodologies, highlighting the importance of stereochemistry in the pharmacological properties of these compounds (Kulig et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of related compounds have been studied to better understand their behavior in different environments. Analytical methods like HPLC and TLC have been utilized for the determination and purity evaluation of these compounds, providing insights into their physical characteristics and stability under various conditions (Muszalska et al., 2005).

properties

IUPAC Name

1-(4-bromophenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2.2ClH/c19-15-4-6-17(7-5-15)24-14-16(23)13-21-9-11-22(12-10-21)18-3-1-2-8-20-18;;/h1-8,16,23H,9-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPFBPWBYBRWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=N3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
Reactant of Route 3
1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
Reactant of Route 6
1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride

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